- Palladium-Catalyzed α-Arylation of Dimethyl Malonate and Ethyl Cyanoacetate with o-Alkoxybromobenzenes for the Synthesis of Phenylacetic Acid, Esters and Phenylacetonitriles, SynOpen, 2017, 1(1), 0091-0096

Cas no 93-25-4 (2-Methoxyphenylacetic acid)

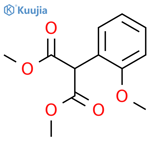

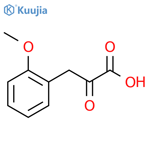

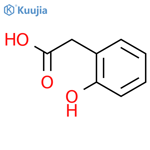

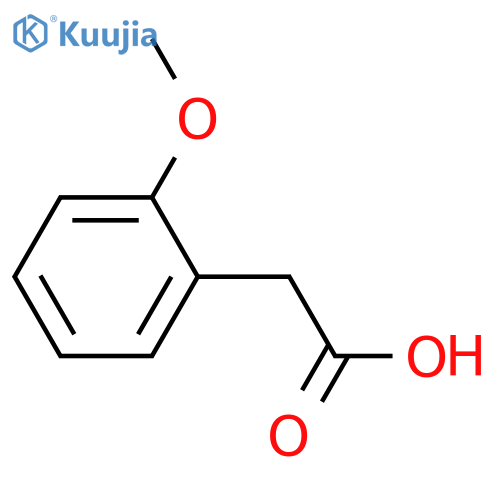

2-Methoxyphenylacetic acid structure

Produktname:2-Methoxyphenylacetic acid

2-Methoxyphenylacetic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-Methoxyphenylacetic acid

- 2-Methyl Phenylacetic Acid

- 2-(2-methoxyphenyl)acetic acid

- 2-Methoxybenzeneacet

- 2-Methoxybenzeneacetic Acid

- o-Methoxyphenylaceticacid

- Ortho Methoxyl Phenyl Acetic Acid

- Benzeneacetic acid, 2-methoxy-

- 2-methoxyphenylaceticacid

- (o-Methoxyphenyl)acetic acid

- (2-Methoxyphenyl)acetic acid

- Acetic acid, (o-methoxyphenyl)-

- (2-methoxy-phenyl)-acetic acid

- IVEWTCACRDEAOB-UHFFFAOYSA-N

- Q63408954

- o-METHOXYPHENYLACETIC ACID

- 2-?Methoxyphenylacetic acid

- 2-methoxyphenyl acetic acid

- 2-methoxy-phenylacetic

- 2-Methoxybenzeneacetic acid (ACI)

- Acetic acid, (o-methoxyphenyl)- (6CI, 7CI, 8CI)

- [2-(Methyloxy)phenyl]acetic acid

- NSC 110708

- NSC 16257

- o-Anisylacetic acid

- o-Methoxybenzeneacetic acid

- AC-23644

- DWF2D897KB

- F2191-0109

- (S)-2-methoxyphenylacetic acid

- 2-methoxy phenyl acetic acid

- 2-(2-methoxyphenyl)-acetic acid

- 2-Methoxyphenylacetic acid, 98%

- CS-D0984

- NSC-16257

- 93-25-4

- 2-methoxy-benzeneacetic acid

- NSC16257

- F11410

- DTXCID1048833

- STL168986

- (2-methoxyphenyl)-acetic acid

- (oMethoxyphenyl)acetic acid

- UNII-DWF2D897KB

- W-100246

- MFCD00004321

- TS-02230

- NSC110708

- DB-028139

- NSC-110708

- Acetic acid, (omethoxyphenyl) (8CI)

- Z104485032

- SCHEMBL155982

- Acetic acid, (omethoxyphenyl)

- DTXSID0059083

- 2-methoxy-phenylacetic acid

- Benzeneacetic acid, 2methoxy

- SY014484

- 2-methoxy phenylacetic acid

- AKOS000120534

- EINECS 202-231-4

- NS00039538

- EN300-20940

- M0533

-

- MDL: MFCD00004321

- Inchi: 1S/C9H10O3/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)

- InChI-Schlüssel: IVEWTCACRDEAOB-UHFFFAOYSA-N

- Lächelt: O=C(CC1C(OC)=CC=CC=1)O

- BRN: 2047573

Berechnete Eigenschaften

- Genaue Masse: 166.06300

- Monoisotopenmasse: 166.062994

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 12

- Anzahl drehbarer Bindungen: 3

- Komplexität: 156

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 46.5

- Oberflächenladung: 0

- XLogP3: 1.5

- Tautomerzahl: nichts

Experimentelle Eigenschaften

- Farbe/Form: Light yellow crystalline powder.

- Dichte: 1.1708 (rough estimate)

- Schmelzpunkt: 123.0 to 125.0 deg-C

- Siedepunkt: 254.38°C (rough estimate)

- Flammpunkt: 117.1℃

- Brechungsindex: 1.5101 (estimate)

- Löslichkeit: 9.2g/l

- Wasserteilungskoeffizient: Auflösung

- PSA: 46.53000

- LogP: 1.32230

- Löslichkeit: Nicht bestimmt.

- FEMA: 2768

2-Methoxyphenylacetic acid Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H315,H319,H335

- Warnhinweis: P261,P305+P351+P338,P302+P352,P321,P405,P501

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: 36/37/38

- Sicherheitshinweise: S26-S36-S24/25

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:Sealed in dry,Room Temperature

- TSCA:Yes

- Risikophrasen:R36/37/38

2-Methoxyphenylacetic acid Zolldaten

- HS-CODE:29189090

- Zolldaten:

China Zollkodex:

2918990090Übersicht:

Andere zusätzliche Oxycarbonsäuren (einschließlich Anhydride\Acylhalogenid\Peroxide, Peroxysäuren und Derivate dieser Steuernummer). MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

2918990090. andere Carbonsäuren mit zusätzlicher Sauerstofffunktion und ihre Anhydride, Halogenide, Peroxide und Peroxysäuren; ihre Halogen-, Sulfo-, Nitro- oder Nitrosoderivate. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%

2-Methoxyphenylacetic acid Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM343588-500g |

2-Methoxyphenylacetic acid |

93-25-4 | 95%+ | 500g |

$81 | 2022-05-27 | |

| Enamine | EN300-20940-10.0g |

2-(2-methoxyphenyl)acetic acid |

93-25-4 | 95% | 10.0g |

$32.0 | 2023-07-09 | |

| Enamine | EN300-20940-25.0g |

2-(2-methoxyphenyl)acetic acid |

93-25-4 | 95% | 25.0g |

$38.0 | 2023-07-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046947-100g |

2-Methoxyphenylacetic acid |

93-25-4 | 98% | 100g |

¥90.00 | 2024-04-25 | |

| abcr | AB117742-50 g |

2-Methoxyphenylacetic acid, 99%; . |

93-25-4 | 99% | 50 g |

€107.70 | 2023-07-20 | |

| Life Chemicals | F2191-0109-2.5g |

2-Methoxyphenylacetic acid |

93-25-4 | 95%+ | 2.5g |

$40.0 | 2023-11-21 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M115485-5g |

2-Methoxyphenylacetic acid |

93-25-4 | 99% | 5g |

¥29.90 | 2023-09-02 | |

| TRC | M226070-50g |

2-Methoxybenzeneacetic Acid |

93-25-4 | 50g |

$ 103.00 | 2023-09-07 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15211-50g |

2-Methoxyphenylacetic acid, 99% |

93-25-4 | 99% | 50g |

¥1819.00 | 2023-02-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M365A-25g |

2-Methoxyphenylacetic acid |

93-25-4 | 99% | 25g |

¥179.0 | 2022-05-30 |

2-Methoxyphenylacetic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 20 min, 90 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 71 h, reflux

Referenz

- An efficient method for one-carbon elongation of aryl aldehydes via their dibromoalkene derivatives, Tetrahedron, 2002, 58(50), 9925-9932

Herstellungsverfahren 3

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 5 min, -78 °C

1.2 Reagents: 2,2,6,6-Tetramethylpiperidine , Potassium tert-butoxide Solvents: Tetrahydrofuran ; 15 min, -78 °C

1.3 -78 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.5 Reagents: Hydrochloric acid Solvents: Water ; overnight, reflux

1.2 Reagents: 2,2,6,6-Tetramethylpiperidine , Potassium tert-butoxide Solvents: Tetrahydrofuran ; 15 min, -78 °C

1.3 -78 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.5 Reagents: Hydrochloric acid Solvents: Water ; overnight, reflux

Referenz

- Controlled Anion Migrations with a Mixed Metal Li/K-TMP Amide: General Application to Benzylic Metalations, Journal of the American Chemical Society, 2011, 133(6), 1698-1701

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Sodium carbonate , Dicyclohexylcarbodiimide Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Acetonitrile ; 20 h, 60 °C

Referenz

- Palladium catalyzed carbonylation of benzyl chlorides: Additive-controlled divergent synthesis of benzyl arylacetates and arylacetic acids, Journal of Catalysis, 2018, 368, 275-278

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid , Stannous chloride , Hydrogen iodide Solvents: Acetic acid

Referenz

- Preparation of ο-hydroxyphenylacetic acid, Journal of the American Chemical Society, 1948, 70,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Periodic acid Catalysts: Chromium trioxide Solvents: Acetonitrile , Water

1.2 Reagents: Disodium phosphate Solvents: Water

1.2 Reagents: Disodium phosphate Solvents: Water

Referenz

- Oxidation process of alcohols using periodic acid and chromium catalyst, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Catalysts: Tempo Solvents: Acetonitrile , Water

1.2 Reagents: Sodium chlorite

1.3 Reagents: Sodium hypochlorite Solvents: Water

1.4 Reagents: Sodium hydroxide Solvents: Water

1.5 Reagents: Sodium sulfite Solvents: Water

1.6 Solvents: tert-Butyl methyl ether

1.7 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Sodium chlorite

1.3 Reagents: Sodium hypochlorite Solvents: Water

1.4 Reagents: Sodium hydroxide Solvents: Water

1.5 Reagents: Sodium sulfite Solvents: Water

1.6 Solvents: tert-Butyl methyl ether

1.7 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach, Journal of Organic Chemistry, 1999, 64(7), 2564-2566

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Manganese Catalysts: 2,9-Dibutyl-4,7-dimethyl-1,10-phenanthroline , Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Dimethylformamide ; 1 atm, rt; rt → 90 °C; 72 h, 90 °C; 90 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Referenz

- Nickel-Catalyzed Carboxylation of Benzylic C-N Bonds with CO2, Angewandte Chemie, 2016, 55(16), 5053-5057

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Catalysts: Iodine Solvents: 1,2-Dimethoxyethane , Water ; 1 min, rt

1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; rt; 3.5 h, rt

1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; rt; 3.5 h, rt

Referenz

- Metal-free, catalytic regioselective oxidative conversion of vinylarenes: a mild approach to phenylacetic acid derivatives, RSC Advances, 2016, 6(8), 6719-6723

Herstellungsverfahren 11

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid , Stannous chloride , Hydrogen iodide Solvents: Acetic acid , Water

Referenz

- Studies on oxygen heterocycles. Part 1. Acid catalyzed and photochemical reactions of some aryl diazo ketones, Tetrahedron, 1989, 45(5), 1441-6

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 0 °C; 1.5 h, 0 °C

1.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ; 0 °C; 2 h, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, 0 °C → rt

1.4 Reagents: Potassium peroxymonosulfate Solvents: Acetone , Water ; 12 h, 50 °C

1.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ; 0 °C; 2 h, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, 0 °C → rt

1.4 Reagents: Potassium peroxymonosulfate Solvents: Acetone , Water ; 12 h, 50 °C

Referenz

- Method for preparing carboxylic acid from 1,1-dibromoalkene by one-pot method, China, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Catalysts: Tempo Solvents: Acetonitrile , Water

1.2 Reagents: Sodium chlorite Solvents: Water

1.3 Catalysts: Sodium hypochlorite Solvents: Water

1.4 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium chlorite Solvents: Water

1.3 Catalysts: Sodium hypochlorite Solvents: Water

1.4 Reagents: Sodium hydroxide Solvents: Water

Referenz

- Oxidation of primary alcohols in the presence of TEMPO, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide Solvents: Water

Referenz

- Intermolecular acylation. III. The preparation and ring closure of the α-(methoxyphenyl)glutaric acids, Journal of the Chemical Society, 1953, 1894, 1894-9

Herstellungsverfahren 16

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Catalysts: Tempo Solvents: Acetonitrile ; pH 6.7, rt

1.2 Reagents: Sodium chlorite Catalysts: Sodium hypochlorite Solvents: Water ; rt; rt → 35 °C; 8 - 12 h, 35 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt

1.4 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water ; pH 3 - 4, rt

1.2 Reagents: Sodium chlorite Catalysts: Sodium hypochlorite Solvents: Water ; rt; rt → 35 °C; 8 - 12 h, 35 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt

1.4 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water ; pH 3 - 4, rt

Referenz

- Oxidation of primary alcohols to carboxylic acids with sodium chlorite catalyzed by tempo and bleach: 4-methoxyphenylacetic acid, Organic Syntheses, 2005, 81, 195-203

Herstellungsverfahren 18

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Ozone Solvents: Dichloromethane

1.2 Reagents: Hydrogen peroxide Solvents: Acetic acid

1.2 Reagents: Hydrogen peroxide Solvents: Acetic acid

Referenz

- Preparation of phenylacetic acid derivatives and intermediate products., European Patent Organization, , ,

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 1.5 h, 0 °C

1.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ; 2 h, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 0 °C → rt; 1 h, rt

1.4 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone , Water ; 12 h, 50 °C

1.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ; 2 h, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 0 °C → rt; 1 h, rt

1.4 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone , Water ; 12 h, 50 °C

Referenz

- Synthesis of Carboxylic Acids, Esters, and Amides from 1,1-Dibromoalkenes via Oxidation of Alkynyl Boronate Intermediates, ChemistrySelect, 2021, 6(33), 8532-8536

2-Methoxyphenylacetic acid Raw materials

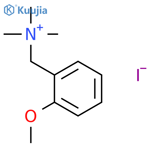

- Benzenemethanaminium,2-methoxy-N,N,N-trimethyl-, iodide (1:1)

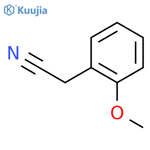

- (2-Methoxyphenyl)acetonitrile

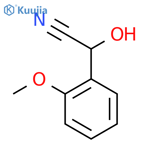

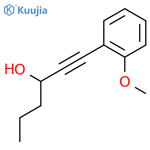

- 2-Hydroxy-2-(2-methoxyphenyl)acetonitrile

- 1-(3-Chloro-2-buten-1-yl)-2-methoxybenzene

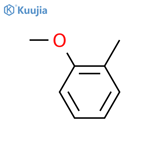

- 2-Methylanisole

- 2-Hydroxyphenylacetic acid

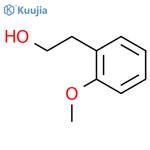

- 2-(2-Methoxyphenyl)ethanol

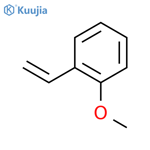

- 2-vinylanisole

- 1,1-Dibromo-2-(2-methoxyphenyl)-1-ethene

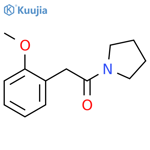

- 2-(2-Methoxyphenyl)-1-(pyrrolidin-1-yl)ethane

- Propanedioic acid, (2-methoxyphenyl)-, dimethyl ester

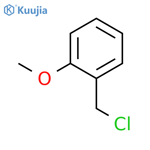

- 2-Methoxybenzyl chloride

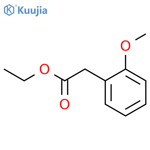

- Benzeneacetic acid,2-methoxy-, ethyl ester

- 2-Methoxy-a-oxo-benzenepropanoic Acid

2-Methoxyphenylacetic acid Preparation Products

2-Methoxyphenylacetic acid Verwandte Literatur

-

Sanjeewa N. Senadheera,Anthony S. Evans,John P. Toscano,Richard S. Givens Photochem. Photobiol. Sci. 2014 13 324

-

Jiasheng Zhang,Juntao Ye,Shengming Ma Org. Biomol. Chem. 2015 13 4080

-

Jin-Tang Cheng,Xiang-Yu Chen,Song Ye Org. Biomol. Chem. 2015 13 1313

-

4. Carbon compounds of the transition metals. Part XXII. Crystal and molecular structure of (tetraphenylbutatriene)tetracarbonylironDavid Bright,O. S. Mills J. Chem. Soc. A 1971 1979

-

Henry Shere,Michael S. Hill,Anne-Frédérique Pécharman,Mary F. Mahon Dalton Trans. 2021 50 1283

93-25-4 (2-Methoxyphenylacetic acid) Verwandte Produkte

- 69999-16-2(2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid)

- 104397-80-0((2,4,6-Trimethoxyphenyl)acetic acid)

- 25563-02-4(2-Phenoxyphenylacetic acid)

- 23981-47-7(2-(6-methoxynaphthalen-2-yl)acetic acid)

- 70289-12-2(2-Ethoxyphenylacetic Acid)

- 90-53-9(2-(2,3-dimethoxyphenyl)acetic acid)

- 4513-73-9(2-(4-methoxy-3-methylphenyl)acetic acid)

- 100861-38-9(3-Methoxy-4-methylphenylacetic Acid)

- 1758-25-4(2-(2,5-dimethoxyphenyl)acetic acid)

- 6496-89-5(2,4-Dimethoxybenzeneacetic Acid)

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

(CAS:93-25-4)2-Methoxyphenylacetic acid

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung